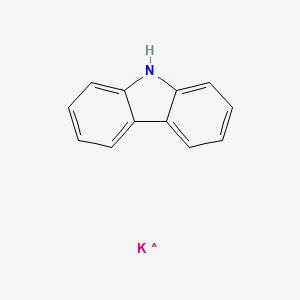
(R)-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino ketone.
Final Assembly: The final step involves coupling the azetidine-containing intermediate with the isoindoline core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline core, potentially yielding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the azetidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they may be investigated as potential treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline Derivatives: Compounds such as phthalimide and isoindoline-1,3-dione share the isoindoline core structure.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidinone share the azetidine ring structure.
Uniqueness
®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline core and the azetidine ring. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[(2R)-3-(azetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N2O2/c1-9(11-7-16-8-11)10(2)17-14(18)12-5-3-4-6-13(12)15(17)19/h3-6,10,16H,7-8H2,1-2H3/t10-/m1/s1 |
Clé InChI |
BTESCFJPIXDJSH-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C(=C1CNC1)C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C(=C1CNC1)C)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)




![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
